N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide
Description
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 4-(morpholine-4-sulfonyl)benzamide moiety at position 3 (Fig. 1). The 3-chlorophenyl substituent may contribute to hydrophobic interactions in biological targets, such as ATP-binding pockets in kinases. This compound’s molecular weight (calculated: ~537.99 g/mol) and logP (~3.2, estimated) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5S2/c23-16-2-1-3-17(12-16)27-21(19-13-33(29)14-20(19)25-27)24-22(28)15-4-6-18(7-5-15)34(30,31)26-8-10-32-11-9-26/h1-7,12H,8-11,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCSDXZXQRQGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Morpholinylsulfonyl Group: This step involves the sulfonylation of the intermediate compound with morpholine and sulfonyl chloride.
Formation of the Benzamide Moiety: The final step involves the amidation reaction to attach the benzamide group to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (). Key differences include:
Benzamide substituent : The target compound features a 4-(morpholine-4-sulfonyl) group, while the analogue has a 2-fluoro substituent.
| Property | Target Compound | 2-Fluorobenzamide Analogue |
|---|---|---|
| Molecular weight (g/mol) | ~537.99 | ~414.84 |
| logP (estimated) | 3.2 | 2.8 |
| Hydrogen bond acceptors | 8 | 5 |
| Key functional group | 4-(morpholine-4-sulfonyl) | 2-fluoro |
| Potential solubility | Moderate (polar sulfonyl group) | Low (hydrophobic fluorine) |
The morpholine sulfonyl group likely enhances solubility and target engagement via hydrogen bonding, whereas the 2-fluoro analogue may exhibit better membrane permeability due to lower molecular weight and logP .
Pharmacological and Computational Insights
- Binding affinity : Docking studies using AutoDock4 () suggest the morpholine sulfonyl group forms stable hydrogen bonds with kinase active-site residues (e.g., backbone amides in the hinge region). In contrast, the 2-fluoro analogue primarily engages via hydrophobic interactions with the chlorophenyl group .
- The 2-fluoro analogue exhibits weaker polarization .
- Synthetic complexity : The morpholine sulfonyl group requires additional synthetic steps (e.g., sulfonylation and morpholine coupling), reducing yield compared to the simpler fluorobenzamide analogue .
Broader Structural Comparisons
lists derivatives with variations at the pyrazole core (e.g., trifluoromethyl or chlorosulfonyl groups). For example:
- N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide: The nitro group introduces strong electron-withdrawing effects but may confer metabolic instability.
Biological Activity
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles. Its unique structure and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 445.92 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its versatility in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : It may interact with various receptors, modulating signaling pathways that influence cell behavior.
- DNA Interaction : The compound could bind to DNA and affect gene expression, leading to changes in cellular function.
Biological Activity
Research has indicated that compounds within this class exhibit a range of biological activities:
- Anticancer Activity : Several studies have reported that thienopyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Effects : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Research Findings
A summary of key studies exploring the biological activity of this compound is presented below:
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of this compound on MCF-7 breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Q & A
Basic Question: What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:
Core Formation : Cyclocondensation of 3-chlorophenylhydrazine with thiophene derivatives under reflux (e.g., ethanol, 80°C, 12 hours) to form the thienopyrazole core .
Sulfonylation : Reaction of the core with morpholine-4-sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 6 hours) .
Benzamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling between the sulfonylated intermediate and 4-(morpholine-4-sulfonyl)benzoic acid .
Advanced Question: How can reaction yields be optimized for the sulfonylation step while minimizing side products?
Methodological Answer:
- Temperature Control : Slow addition of sulfonyl chloride at 0°C reduces exothermic side reactions (e.g., dimerization) .
- Solvent Screening : Use anhydrous DCM or THF to avoid hydrolysis of the sulfonyl chloride .
- Catalytic Additives : Adding DMAP (4-dimethylaminopyridine) improves nucleophilicity of the morpholine nitrogen, enhancing reaction efficiency .
- In-situ Monitoring : Employ TLC (hexane:ethyl acetate 3:1) or inline IR spectroscopy to track reaction progress and terminate before side-product formation .
Structural Characterization
Basic Question: What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to assign aromatic protons (δ 7.2–8.1 ppm), morpholine sulfonyl groups (δ 3.5–3.7 ppm), and thienopyrazole carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., calculated m/z 542.08; observed 542.12) .
- X-ray Crystallography : Single-crystal diffraction (SHELX-2018) resolves bond angles and confirms the λ⁴-sulfur configuration in the thienopyrazole core .
Advanced Question: How can computational tools like Multiwfn enhance structural analysis?
Methodological Answer:
- Electron Density Topology : Multiwfn calculates Laplacian of electron density (∇²ρ) to identify critical points in the sulfonyl and amide groups, validating resonance structures .
- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., C–H···O bonds) in crystal packing, aiding polymorph prediction .
Biological Activity Evaluation
Basic Question: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., targeting PI3K/Akt/mTOR pathways) at 10 μM compound concentration .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ determination over 72 hours) .
- Solubility/Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) in PBS (pH 7.4) to assess bioavailability .
Advanced Question: How can molecular docking (AutoDock) predict target binding modes?
Methodological Answer:
- Receptor Preparation : Download PDB structures (e.g., 4LDE for PI3Kγ) and remove water/ligands using AutoDockTools .
- Docking Parameters : Lamarckian GA with 100 runs, grid box centered on ATP-binding site (25×25×25 ų).
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable) .
Advanced Question: How to resolve discrepancies between experimental NMR data and computational predictions?
Methodological Answer:
- Dynamic Effects : Use DFT (B3LYP/6-311+G**) to model solvent (DMSO) and temperature effects on chemical shifts .
- Tautomerism Analysis : Compare experimental ¹³C NMR carbonyl peaks (δ 165–170 ppm) with computed values for enol-keto equilibria .
Structure-Activity Relationship (SAR) Studies
Advanced Question: How do substituents on the thienopyrazole core influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups : 3-Chlorophenyl enhances kinase inhibition (logP ~3.2) vs. 4-methoxyphenyl (logP ~2.5) due to hydrophobic pocket interactions .
- Morpholine Sulfonyl : Improves solubility (cLogP reduced by 0.8 units) and hydrogen bonding to Asp862 in PI3Kγ .
Advanced Question: What analytical methods identify degradation products under accelerated stability conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
